molecular formula C19H15ClFN3O B2886290 5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1008035-87-7

5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B2886290
CAS No.: 1008035-87-7
M. Wt: 355.8
InChI Key: ZSXQPTYRVJDHED-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrroloquinoxaline core, which is a type of heterocyclic compound . Attached to this core is a 2-chloro-6-fluorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrroloquinoxaline core, followed by the attachment of the 2-chloro-6-fluorobenzyl group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoxaline core would likely contribute to the rigidity of the molecule, while the 2-chloro-6-fluorobenzyl group could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the alcohol group in the 2-chloro-6-fluorobenzyl part of the molecule could potentially undergo reactions such as dehydration to form alkenes or conversion to alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine and chlorine atoms could potentially influence its polarity and solubility .

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

  • The structural parameters, spectroscopic characterization, and electronic interactions of compounds similar to 5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile have been studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies assist in understanding the biological potentials and corrosion inhibition properties of such compounds (Wazzan et al., 2016).

Synthesis and Functionalization

  • A method for the synthesis of highly functionalized derivatives, closely related to the chemical structure , has been developed. This includes base-induced ring transformation, showcasing the versatility in creating diverse structures for potential applications in pharmaceuticals and organic synthesis (Pratap & Ram, 2007).

Photovoltaic Properties and Device Fabrication

  • Compounds with structures akin to this compound have been used in organic–inorganic photodiode fabrication, indicating potential applications in solar energy and electronic devices. The photovoltaic properties of these compounds, such as charge distribution and light absorption characteristics, have been explored (Zeyada et al., 2016).

Structural and Optical Properties

  • The structural and optical properties of thin films made from compounds structurally related to the target compound have been investigated. These studies include absorption parameters and electron transition analysis, which are crucial for applications in materials science and optoelectronics (Zeyada et al., 2016).

Cytotoxic Activities

  • Similar quinoxaline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Reddy et al., 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on the safety data sheet for 2-chloro-6-fluorobenzyl alcohol, it may cause skin and eye irritation and may be harmful if inhaled .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O/c20-14-3-1-4-15(21)13(14)11-24-18-9-12(10-22)6-7-16(18)23-8-2-5-17(23)19(24)25/h1,3-4,6-7,9,17H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXQPTYRVJDHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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